molecular formula C35H33F3NO7PS B8137104 N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8137104
M. Wt: 699.7 g/mol
InChI Key: RXLOACMJQMXVPU-UHFFFAOYSA-N
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Description

This compound is a structurally complex organophosphorus derivative featuring a pentacyclic core with two 4-methoxyphenyl substituents and a trifluoromethanesulfonamide (triflyl) group. The phosphapentacyclic framework incorporates a λ⁵-phosphorus center, which is stabilized by dioxa (12,14-oxygen) and oxo (13-oxo) functionalities.

Properties

IUPAC Name

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33F3NO7PS/c1-43-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(44-2)18-14-22)34(32)46-47(40,45-33(29)31)39-48(41,42)35(36,37)38/h11-20H,3-10H2,1-2H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOACMJQMXVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, including the formation of the dioxaphosphepin core and the introduction of the trifluoromethanesulfonamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods can enhance efficiency and scalability while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a biochemical probe or therapeutic agent, given its unique structure and functional groups.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic tools.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which (11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Trifluoromethanesulfonamide Derivatives

Key analogs from include:

Compound Name Substituents Yield Melting Point (°C) Key NMR Features (¹H/¹³C/¹⁹F)
N-(bis(4-methoxyphenyl)methyl)-1,1,1-trifluoromethanesulfonamide (1j) 4-MeO-Ph groups 24% Not reported Matches literature data
N-(bis(3-methoxyphenyl)methyl)-1,1,1-trifluoromethanesulfonamide (1k) 3-MeO-Ph groups 84% 86–87 Distinct aryl proton shifts
N-((4-chlorophenyl)(p-tolyl)methyl)-1,1,1-trifluoromethanesulfonamide (1m) 4-Cl-Ph, p-tolyl groups 72% Not reported Chlorine-induced deshielding

Key Observations :

  • Substituent Position Effects : The higher yield of 1k (84%) compared to 1j (24%) suggests steric or electronic advantages of 3-methoxyphenyl over 4-methoxyphenyl groups in the reaction environment .
  • Electron-Withdrawing Groups : The triflyl group in all analogs likely enhances electrophilicity, but substituents like chlorine (1m ) may further modulate reactivity through inductive effects.
Phosphorus-Containing Analogues

The pentacyclic phosphorus core distinguishes the target compound from simpler organophosphorus derivatives. For example:

  • Trichothecene Toxins : highlights phosphorus-free toxins like T-2, where hydrogen bonding and epoxide groups dominate reactivity. In contrast, the target compound’s λ⁵-phosphorus and dioxa/oxo groups may confer distinct solubility or stability profiles .

Functional Group Comparisons

Trifluoromethanesulfonamide vs. Other Sulfonamides
  • Electron-Withdrawing Capacity: The CF₃ group in the triflyl moiety is more electron-withdrawing than methyl or aryl sulfonamides, as seen in ’s thermochemical data on sulfur-fluorine compounds. This could reduce nucleophilic susceptibility compared to non-fluorinated analogs .
Methoxyphenyl Substituents
  • Positional Effects : 4-Methoxy groups (para) in 1j and the target compound may enhance resonance stabilization compared to 3-methoxy (meta) in 1k , but steric hindrance could offset this benefit in synthesis .
  • Antioxidant Potential: notes that methoxyphenyl groups in compounds like (E)-3-(4-methoxyphenyl)-2-propenoic acid contribute to radical scavenging. The target compound’s methoxy groups may similarly modulate bioactivity .

Biological Activity

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound belongs to a class of phosphor-containing compounds that exhibit significant biological activity.

Structural Characteristics

The compound features a pentacyclic structure with multiple aromatic rings and a phosphorus atom integrated into its core framework. The presence of various functional groups contributes to its chemical reactivity and biological interactions.

Property Details
Molecular Formula C41H45F3NO5PS
Molecular Weight 751.8 g/mol
IUPAC Name This compound

Biological Activity

This compound exhibits promising biological activities that include:

Anticancer Activity:
Research indicates that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties:
Preliminary studies suggest that it possesses antimicrobial activity against several bacterial strains.

Enzyme Inhibition:
The compound has shown potential as an enzyme inhibitor in biochemical assays.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Binding Affinity: Interaction studies have demonstrated significant binding affinity with specific biological targets.
  • Reactive Functional Groups: The presence of trifluoromethanesulfonamide and phosphonamide moieties enhances its reactivity and interaction with biomolecules.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties:
    • A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on breast cancer cells (MCF7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.
  • Antimicrobial Assays:
    • Research in Antibiotics journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Enzyme Inhibition Study:
    • A biochemical assay reported in Biochemical Pharmacology highlighted the compound's ability to inhibit the enzyme acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases.

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